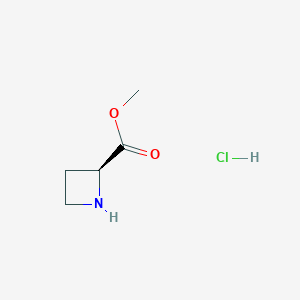

(S)-Methyl azetidine-2-carboxylate hydrochloride

描述

属性

IUPAC Name |

methyl (2S)-azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHBGZKNRAUKEF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531753 | |

| Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69684-69-1 | |

| Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69684-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Methyl Azetidine-2-carboxylate Hydrochloride: A Technical Guide to its Synthesis and Application

(S)-Methyl azetidine-2-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure imparts unique conformational constraints on molecules, making it a valuable synthon for creating novel therapeutics. This technical guide provides an in-depth overview of its discovery, history, synthesis, and application, with a focus on detailed experimental protocols and data for researchers and scientists.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the scientific literature, its history is intrinsically linked to that of its parent compound, (S)-azetidine-2-carboxylic acid. (S)-azetidine-2-carboxylic acid is a non-proteinogenic amino acid that was first identified in plants in 1955.[1] Its potential as a proline analogue and its unique conformational properties soon led to its exploration as a building block in peptide and medicinal chemistry.

The development of synthetic routes to enantiomerically pure (S)-azetidine-2-carboxylic acid was a crucial step. Early methods often involved lengthy and low-yielding processes. However, more efficient routes have since been developed, paving the way for its use in drug discovery programs.[2] The synthesis of thrombin inhibitors, such as Melagatran, highlighted the importance of (S)-azetidine-2-carboxylic acid and its derivatives as key intermediates.[3][4]

This compound emerged as a stable, easy-to-handle intermediate for these synthetic endeavors. The methyl ester serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt improves the compound's stability and handling characteristics.[5] Standard and reliable methods for the esterification of amino acids have been widely applied to produce this key synthetic intermediate in high yield and purity.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClNO₂ | [7] |

| Molecular Weight | 151.59 g/mol | [7] |

| CAS Number | 69684-69-1 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in water and methanol | [5] |

| InChIKey | FKHBGZKNRAUKEF-WCCKRBBISA-N |

Synthetic Protocols

The synthesis of this compound is typically achieved in a multi-step process starting from a suitable precursor to form the azetidine ring, followed by esterification and salt formation. Below are detailed experimental protocols for a common synthetic route.

Step 1: Synthesis of (S)-Azetidine-2-carboxylic acid

Several methods for the synthesis of (S)-azetidine-2-carboxylic acid have been reported. One efficient route involves the cyclization of a protected amino acid derivative.[2]

Representative Protocol:

-

Starting Material: N-protected (S)-2,4-diaminobutanoic acid.

-

Cyclization: The protected starting material is treated with a suitable reagent to induce intramolecular cyclization, forming the azetidine ring.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield (S)-azetidine-2-carboxylic acid.

-

Purification: The final product is purified by crystallization or chromatography.

Step 2: Esterification and Hydrochloride Salt Formation

The conversion of (S)-azetidine-2-carboxylic acid to its methyl ester hydrochloride is a standard procedure in amino acid chemistry. The Fischer esterification method using methanol and a source of HCl is commonly employed.[8][9] An alternative and convenient method utilizes thionyl chloride or trimethylchlorosilane in methanol.[1][6]

Experimental Protocol using Thionyl Chloride/Methanol:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube is charged with anhydrous methanol (10 volumes relative to the amino acid). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the cold methanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.

-

Addition of Amino Acid: (S)-azetidine-2-carboxylic acid (1.0 equivalent) is added portion-wise to the methanolic HCl solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to afford the pure product as a white crystalline solid.

Synthetic Workflow and Applications

This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably direct thrombin inhibitors.

Caption: Synthetic workflow from starting materials to (S)-Methyl azetidine-2-carboxylate HCl and its subsequent use in drug synthesis.

The primary application of this building block is in the synthesis of direct thrombin inhibitors. Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting thrombin, these drugs can prevent the formation of blood clots and are used in the treatment and prevention of thrombotic diseases.

Caption: Simplified coagulation cascade showing the role of thrombin and its inhibition.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its precursors. Yields can vary depending on the specific conditions and scale of the reaction.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| Cyclization | N-protected (S)-2,4-diaminobutanoic acid | (S)-Azetidine-2-carboxylic acid | 70-90 | >98 |

| Esterification (Thionyl Chloride/MeOH) | (S)-Azetidine-2-carboxylic acid, Thionyl Chloride, Methanol | This compound | 85-95 | >99 |

| Esterification (TMSCl/MeOH) | (S)-Azetidine-2-carboxylic acid, Trimethylchlorosilane, Methanol | This compound | 90-98 | >99 |

Conclusion

This compound is a fundamentally important chiral building block in modern drug discovery. While its own "discovery" is not marked by a single event, its evolution as a key intermediate has been driven by the demand for conformationally constrained scaffolds in medicinal chemistry. The well-established and efficient synthetic protocols for its preparation ensure its continued availability for the development of novel therapeutics targeting a range of diseases.

References

- 1. pianetachimica.it [pianetachimica.it]

- 2. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 4. Melagatran | C22H31N5O4 | CID 183797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Theoretical Properties of (S)-Methyl Azetidine-2-Carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl azetidine-2-carboxylate hydrochloride is a chiral, non-proteinogenic amino acid derivative with significant potential in pharmaceutical research and development. Its strained four-membered azetidine ring imparts unique conformational constraints, making it a valuable building block for novel therapeutics. This technical guide provides a comprehensive overview of the core theoretical properties of this compound, including its predicted physicochemical characteristics and potential biological activities. The information presented herein is intended to support computational modeling, drug design, and further experimental investigation of this promising compound.

Introduction

Azetidine-2-carboxylic acid and its derivatives are proline analogs that have garnered considerable interest in medicinal chemistry.[1][2] The parent compound, azetidine-2-carboxylic acid, is a naturally occurring plant metabolite known to be a toxic and teratogenic agent due to its ability to be misincorporated into proteins in place of proline.[2] This misincorporation can lead to protein misfolding, inducing an unfolded protein response and subsequent cellular stress.[3] The methyl ester hydrochloride salt, this compound, offers a synthetically versatile starting material for the development of more complex molecules.[4] Understanding its theoretical properties is crucial for predicting its behavior in biological systems and for designing novel compounds with desired pharmacological profiles.

Physicochemical Properties

The theoretical physicochemical properties of this compound have been computed and are summarized in the table below. These parameters are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for forming intermolecular interactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClNO₂ | [PubChem CID: 13246224] |

| Molecular Weight | 151.59 g/mol | [PubChem CID: 13246224] |

| Exact Mass | 151.0400063 Da | [PubChem CID: 13246224] |

| Hydrogen Bond Donor Count | 2 | [PubChem CID: 13246224] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem CID: 13246224] |

| Rotatable Bond Count | 2 | [PubChem CID: 13246224] |

| Topological Polar Surface Area | 38.3 Ų | [PubChem CID: 22476057] |

| Complexity | 103 | [PubChem CID: 22476057] |

Spectroscopic and Computational Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation and verification of synthesized compounds. Based on the structure of this compound, the following chemical shifts can be anticipated. Note that the protonation of the azetidine nitrogen will significantly influence the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.7 - 3.9 | singlet |

| H2 | 4.8 - 5.0 | triplet |

| H3 (axial) | 2.5 - 2.7 | multiplet |

| H3 (equatorial) | 2.8 - 3.0 | multiplet |

| H4 (axial) | 3.9 - 4.1 | multiplet |

| H4 (equatorial) | 4.1 - 4.3 | multiplet |

| NH₂⁺ | 9.0 - 11.0 | broad singlet |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C2 | 65 - 69 |

| C3 | 25 - 29 |

| C4 | 50 - 54 |

| -OCH₃ | 52 - 55 |

Infrared (IR) Spectroscopy

Predicted IR spectroscopy can help identify key functional groups within the molecule.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine salt) | 2800-3200 | Broad |

| C-H stretch (aliphatic) | 2850-3000 | |

| C=O stretch (ester) | 1735-1750 | Strong |

| N-H bend (amine salt) | 1500-1600 | |

| C-O stretch (ester) | 1000-1300 |

Potential Biological Activity and Signaling Pathways

As a proline analog, this compound is expected to interfere with biological processes that involve proline. The parent compound, azetidine-2-carboxylic acid, induces endoplasmic reticulum (ER) stress by being misincorporated into proteins, leading to the unfolded protein response (UPR).[3] This can subsequently trigger apoptosis.

The mechanism of action likely involves the inhibition of prolyl-tRNA synthetase or competition with proline for incorporation into nascent polypeptide chains. This disruption of protein synthesis and integrity can have profound effects on various signaling pathways.

Caption: Logical workflow of the potential mechanism of action.

The above diagram illustrates the hypothesized mechanism of action. Following cellular uptake and hydrolysis of the methyl ester, the resulting azetidine-2-carboxylic acid can compete with proline, leading to its incorporation into proteins. This results in misfolded proteins, triggering ER stress and the UPR, which can ultimately lead to apoptosis.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the searched literature, a general approach can be outlined based on established methods for the synthesis of azetidine-2-carboxylic acid esters.

General Synthesis of (S)-Azetidine-2-Carboxylic Acid Esters

A common strategy involves the cyclization of a suitably protected γ-amino-α-halo-butyric acid derivative. The stereochemistry at the α-carbon is typically established using a chiral auxiliary or through enzymatic resolution.

Caption: A generalized synthetic workflow.

Methodology:

-

Protection: The starting chiral amino acid (e.g., L-glutamic acid) is appropriately protected. The amino group can be protected with a group such as Boc or Cbz, and the γ-carboxyl group can be esterified.

-

Conversion of α-carboxyl to hydroxymethyl: The α-carboxyl group is selectively reduced to a primary alcohol.

-

Halogenation: The primary alcohol is converted to a leaving group, typically a bromide or iodide.

-

Cyclization: Intramolecular cyclization is induced by a base to form the azetidine ring.

-

Esterification and Deprotection: The protecting groups are removed, and the carboxylic acid is esterified using methanol and HCl gas to yield the final hydrochloride salt.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Detection: UV at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the amino group (e.g., with a silylating agent) may be necessary for GC analysis.

Conclusion

This compound is a compound with significant theoretical and practical implications in drug discovery and development. Its properties as a constrained proline analog make it a valuable tool for probing biological systems and a promising scaffold for the design of novel therapeutics. The theoretical data and outlined experimental approaches in this guide provide a solid foundation for researchers to further explore the potential of this and related azetidine derivatives. Further computational studies, including molecular docking and dynamics simulations, will be instrumental in identifying specific biological targets and elucidating its mechanism of action at a molecular level.

References

Conformational Analysis of Methyl Azetidine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of methyl azetidine-2-carboxylate. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its constrained nature imparts unique conformational properties that can significantly influence the biological activity and pharmacokinetic profiles of drug candidates. Understanding the conformational preferences of substituted azetidines, such as methyl azetidine-2-carboxylate, is therefore crucial for rational drug design and development.

This document details the theoretical background of azetidine ring conformation, outlines the key experimental and computational techniques used for its analysis, and presents relevant data from analogous compounds to infer the conformational behavior of methyl azetidine-2-carboxylate.

Conformational Principles of the Azetidine Ring

The four-membered azetidine ring is not planar. To alleviate ring strain, it adopts a puckered conformation. This puckering can be described by a dihedral angle, and for the parent azetidine molecule, this has been determined to be approximately 37°. In substituted azetidines like methyl azetidine-2-carboxylate, the substituent at the C2 position can occupy one of two primary positions: pseudo-axial or pseudo-equatorial.

The equilibrium between these two conformers is influenced by a variety of factors, including:

-

Steric Interactions: The bulky methyl carboxylate group will tend to favor the pseudo-equatorial position to minimize steric hindrance with the other ring atoms and substituents.

-

Electronic Effects: The electronegativity of the nitrogen atom and the substituent can influence the ring's geometry.

-

Solvent Effects: The polarity of the solvent can affect the relative stability of the conformers.

The puckering of the azetidine ring is a dynamic process, and the molecule exists as a rapidly equilibrating mixture of these conformers in solution. The relative populations of the pseudo-axial and pseudo-equatorial conformers determine the time-averaged conformation observed in techniques like NMR spectroscopy.

Experimental Analysis

The conformational preferences of methyl azetidine-2-carboxylate can be elucidated using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms.

2.1.1. 1D ¹H and ¹³C NMR

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azetidine-2-Carboxylic Acid Analogs

| Compound | Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| L-Azetidine-2-carboxylic acid | H2 | 4.45 (t) | C2 | 61.5 |

| H3 | 2.55 (m) | C3 | 26.8 | |

| H4 | 3.85 (m) | C4 | 54.2 | |

| C=O | 175.0 | |||

| (S)-N-Fmoc-azetidine-2-carboxylic acid | H2 | 4.6 (t) | C2 | 60.2 |

| H3 | 2.4-2.6 (m) | C3 | 25.9 | |

| H4 | 3.9-4.1 (m) | C4 | 53.8 | |

| C=O | 176.1 |

Note: Data is sourced from publicly available spectra and may vary depending on the solvent and experimental conditions.

2.1.2. 2D NMR for Structural and Conformational Assignment

2D NMR experiments are essential for unambiguous assignment of proton and carbon signals and for deriving conformational information.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity within the azetidine ring and the methyl carboxylate group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the stereochemistry and preferred conformation. For instance, the presence of a NOE/ROE between the proton at C2 and one of the protons at C4 would suggest a pseudo-axial orientation of the C2 proton.

2.1.3. Coupling Constants and the Karplus Relationship

The magnitude of the vicinal coupling constants (³J) between protons on the azetidine ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus the degree of ring puckering. For azetidine rings, typical coupling constants are in the range of:

-

³J_cis_ ≈ 8.4 - 8.9 Hz

-

³J_trans_ ≈ 5.8 - 7.9 Hz

These values can be used to distinguish between cis and trans relationships of protons on the ring and to infer the preferred conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and dihedral angles. Although a crystal structure for methyl azetidine-2-carboxylate has not been reported, this technique would be invaluable for determining its puckered conformation in the solid state.

Computational Analysis

In the absence of complete experimental data, computational chemistry provides a powerful means to predict the conformational preferences of methyl azetidine-2-carboxylate.

Conformational Search and Energy Profile

A systematic conformational search can be performed using molecular mechanics or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). This involves rotating the relevant dihedral angles and calculating the energy of each conformation to generate a potential energy surface. The lowest energy conformations represent the most stable puckered states of the azetidine ring.

Table 2: Hypothetical Computational Data for Methyl Azetidine-2-carboxylate Conformers

| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Pseudo-equatorial | ~35° | 0.0 |

| Pseudo-axial | ~-35° | 1.5 |

Note: This data is hypothetical and intended to illustrate the expected outcome of a computational study. The pseudo-equatorial conformer is expected to be lower in energy due to reduced steric hindrance.

Experimental and Computational Protocols

NMR Spectroscopy Protocol

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography Protocol

Caption: Workflow for X-ray crystallographic analysis.

Computational Chemistry Protocol

The Natural Occurrence of Azetidine-2-Carboxylic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of azetidine-2-carboxylic acid, a non-proteinogenic amino acid and structural analog of proline. Despite interest in its unique four-membered ring structure, there is a notable lack of evidence in the scientific literature for the natural occurrence of its ester derivatives. This document details the known plant sources of azetidine-2-carboxylic acid, its biosynthetic pathway, and its biological significance. Quantitative data on its prevalence in various species are presented, along with detailed experimental protocols for its isolation and quantification. Furthermore, this guide includes visualizations of the biosynthetic pathway and a general experimental workflow to aid in research and development.

Introduction

Azetidine-2-carboxylic acid (A2C), a heterocyclic non-proteinogenic amino acid, is a structural mimic of the proteinogenic amino acid proline. First discovered in 1955 in the lily of the valley (Convallaria majalis), it has since been identified in a limited number of other plant species. Its structural similarity to proline allows it to be mistakenly incorporated into proteins during translation, leading to altered protein structure and function, and subsequent toxic effects in many organisms. This property has made azetidine-2-carboxylic acid a subject of interest in toxicology and drug development.

While the free acid is well-documented, a thorough review of the scientific literature reveals a significant gap in knowledge regarding the natural occurrence of azetidine-2-carboxylic acid esters . At present, there are no substantial reports of such esters being isolated from natural sources. Therefore, this guide will focus on the natural occurrence, biosynthesis, and analysis of the free acid, azetidine-2-carboxylic acid.

Natural Occurrence

Azetidine-2-carboxylic acid has been identified in a select number of plant families, most notably the Liliaceae and Fabaceae. Its presence is believed to be a form of chemical defense against herbivores.

Plant Sources

The primary plant species known to contain significant amounts of azetidine-2-carboxylic acid are:

-

Convallaria majalis (Lily of the Valley): This is the plant from which azetidine-2-carboxylic acid was first isolated. It is found in the leaves, rhizomes, and other parts of the plant.

-

Polygonatum species (Solomon's Seal): Various species within this genus, also belonging to the Asparagaceae family (formerly Liliaceae), are known to contain azetidine-2-carboxylic acid.

-

Beta vulgaris (Beet): The compound has been detected in both table beets and sugar beets, raising questions about its presence in the human food chain.

-

Fabaceae (Legume Family): Azetidine-2-carboxylic acid has also been reported in several species within the bean family.

Quantitative Data

The concentration of azetidine-2-carboxylic acid can vary significantly between species and even between different tissues of the same plant. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Concentration | Reference(s) |

| Beta vulgaris (Garden Beet) | Root | 1-5% of L-proline content | |

| Beta vulgaris (Sugar Beet) | By-products (molasses, pulp) | Up to 0.34 mg/100 mg |

Biosynthesis of Azetidine-2-Carboxylic Acid

The biosynthetic pathway of azetidine-2-carboxylic acid has been primarily elucidated in bacteria, with strong evidence suggesting a similar mechanism in plants. The key precursor is S-adenosylmethionine (SAM), which undergoes an intramolecular cyclization to form the characteristic four-membered azetidine ring.

The S-Adenosylmethionine (SAM) Cyclization Pathway

In bacteria, enzymes known as AZE synthases catalyze the conversion of SAM to azetidine-2-carboxylic acid. Isotope labeling studies in Convallaria majalis have shown that methionine is an efficient precursor for azetidine-2-carboxylic acid, supporting a similar SAM-dependent pathway in plants.

The proposed biosynthetic pathway is as follows:

-

Activation of Methionine: L-methionine is activated by ATP to form S-adenosylmethionine (SAM) by the enzyme SAM synthetase.

-

Intramolecular Cyclization: An AZE synthase facilitates an intramolecular nucleophilic attack of the α-amino group on the γ-carbon of the SAM molecule.

-

Formation of Azetidine-2-Carboxylic Acid: This cyclization reaction results in the formation of the azetidine-2-carboxylic acid ring and the release of 5'-methylthioadenosine (MTA).

Experimental Protocols

The following sections detail the methodologies for the isolation and quantification of azetidine-2-carboxylic acid from plant materials.

Classical Isolation Method (Based on Fowden, 1956)

This protocol is based on the original method used for the isolation of azetidine-2-carboxylic acid from Convallaria majalis.

-

Extraction:

-

Fresh plant material (e.g., leaves of Convallaria majalis) is macerated in 70% (v/v) ethanol.

-

The mixture is allowed to stand for several hours to ensure complete extraction.

-

The extract is filtered, and the filtrate is concentrated under reduced pressure.

-

-

Purification by Ion-Exchange Chromatography:

-

The concentrated extract is passed through a column of a strongly acidic cation-exchange resin (e.g., Dowex 50) in the hydrogen form.

-

The column is washed with water to remove neutral and anionic compounds.

-

Amino acids, including azetidine-2-carboxylic acid, are eluted with a dilute solution of ammonia (e.g., 2 M NH₄OH).

-

The ammonia is removed from the eluate by evaporation under reduced pressure.

-

-

Paper Chromatography:

-

The resulting amino acid mixture is separated by two-dimensional paper chromatography.

-

A common solvent system for the first dimension is butan-1-ol-acetic acid-water (4:1:5, by vol.).

-

For the second dimension, a phenol-water mixture is often used.

-

The amino acids are visualized by spraying the chromatogram with a solution of ninhydrin in acetone and heating.

-

-

Elution and Crystallization:

-

The spot corresponding to azetidine-2-carboxylic acid is excised from the chromatogram.

-

The compound is eluted from the paper with water.

-

The aqueous solution is concentrated, and the azetidine-2-carboxylic acid is crystallized, often from an aqueous ethanol solution.

-

Modern Quantification Method by HPLC-MS/MS

This protocol describes a modern, sensitive, and specific method for the quantification of azetidine-2-carboxylic acid in plant extracts.

-

Sample Preparation and Extraction:

-

Lyophilized and pulverized plant tissue is weighed.

-

An extraction solvent (e.g., 80% methanol in water) is added.

-

The sample is homogenized and then centrifuged to pellet the solid material.

-

The supernatant is collected, and the extraction may be repeated for exhaustive recovery.

-

The combined supernatants are filtered through a 0.22 µm filter prior to analysis.

-

-

HPLC Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate the analytes.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for azetidine-2-carboxylic acid and an internal standard are monitored. For azetidine-2-carboxylic acid (m/z 102.05), a common transition is to m/z 56.05.

-

Quantification: The concentration of azetidine-2-carboxylic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of an authentic standard.

-

Biological Significance and Toxicity

The toxicity of azetidine-2-carboxylic acid stems from its ability to be recognized by prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline. This leads to its incorporation into nascent polypeptide chains in place of proline residues. The smaller, more constrained four-membered ring of azetidine-2-carboxylic acid alters the secondary and tertiary structure of proteins, often leading to misfolding and aggregation. This can trigger cellular stress responses, such as the unfolded protein response, and ultimately lead to cytotoxicity. In plants that produce it, specialized prolyl-tRNA synthetases have evolved that can discriminate between proline and azetidine-2-carboxylic acid, thus preventing autotoxicity.

Conclusion

Azetidine-2-carboxylic acid is a fascinating naturally occurring non-proteinogenic amino acid with a limited distribution in the plant kingdom. While its presence as a free acid is confirmed in several species, there is a conspicuous absence of its esters in the natural world, based on current scientific literature. The biosynthetic pathway, likely proceeding through the cyclization of S-adenosylmethionine, and its mode of toxicity through protein misincorporation, are areas of active research. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in the isolation, quantification, and further study of this unique natural product. Future research may yet uncover naturally occurring derivatives of azetidine-2-carboxylic acid and further elucidate its ecological roles and potential applications in drug development.

(S)-Methyl Azetidine-2-carboxylate Hydrochloride: A Technical Guide for Proline-Analog-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl azetidine-2-carboxylate hydrochloride is a conformationally constrained proline analog that serves as a valuable chiral building block in medicinal chemistry and drug development. As the methyl ester hydrochloride salt of L-azetidine-2-carboxylic acid (Aze), it offers a unique four-membered ring structure that imparts distinct stereochemical and conformational properties compared to the five-membered pyrrolidine ring of proline. This guide provides an in-depth overview of its physicochemical properties, synthesis, and applications. It details its role in modifying peptide structure, its mechanism of action via the Unfolded Protein Response pathway, and provides comprehensive experimental protocols for its synthesis and incorporation into peptide scaffolds.

Introduction: The Role of Proline Analogs in Medicinal Chemistry

Proline and its derivatives are critical components in peptide and protein structures, often inducing specific secondary structures like β-turns that are essential for biological recognition and function. Proline analogs are versatile chemical tools used to construct small-molecule drugs and pharmaceutical peptides with enhanced properties.[1][2][3] By replacing proline with a synthetic analog, researchers can rigidly control the peptide backbone's conformation, which can lead to increased metabolic stability, enhanced binding affinity, and improved bioavailability.[1]

This compound is a derivative of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid found in various plants.[4] The primary structural difference between Aze and proline is the ring size—a four-membered azetidine ring versus a five-membered pyrrolidine ring.[4][5] This seemingly minor alteration has profound consequences on peptide conformation, making it a powerful tool for rational drug design.[6][7] Its hydrochloride salt form enhances stability and improves handling for laboratory applications.[8]

Physicochemical and Conformational Properties

The defining feature of (S)-Methyl azetidine-2-carboxylate is its constrained heterocyclic ring. This structure directly influences the conformational possibilities of any peptide into which it is incorporated. A comparison of its properties against the natural amino acid L-proline reveals its utility.

| Property | (S)-Azetidine-2-carboxylic acid (Aze) | L-Proline |

| Ring Size | 4-membered (azetidine) | 5-membered (pyrrolidine) |

| Ring Pucker | Relatively planar | Distinct endo/exo puckered conformations |

| Conformational Flexibility | Confers greater flexibility in peptides | More conformationally restricted |

| Preferred Peptide Turn | Induces γ-turns | Induces β-turns |

| Impact on Ordered Structures | Can destabilize structures like the collagen triple helix | Stabilizes specific secondary structures |

Table 1: Comparative conformational properties of Azetidine-2-carboxylic acid vs. L-Proline.[6][7][9]

| Property | This compound |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| Appearance | Pale yellow to brown hygroscopic solid |

| Purity | ≥ 97% (HPLC) |

| Storage Conditions | Store at 0-8°C under an inert atmosphere |

Table 2: Physicochemical properties of this compound.[8][10][11]

Applications in Drug Discovery and Peptide Design

The unique conformational preferences of the azetidine ring make it a valuable substitute for proline in peptidomimetics and other bioactive molecules.

Induction of γ-Turns and Conformational Control

While proline is a well-established inducer of β-turns, the smaller azetidine ring forces the peptide backbone into a different spatial arrangement.[6] Studies on model peptides have shown that azetidine-2-carboxylic acid residues preferentially stabilize γ-turn-like conformations.[6][7] This allows chemists to systematically alter peptide secondary structures to probe structure-activity relationships (SAR) or to design molecules with novel receptor interactions.

Development of Antiviral and Antitumor Agents

The incorporation of azetidine-containing scaffolds has led to the development of potent bioactive compounds. By modifying a dipeptide prototype, researchers have synthesized azetidine-containing molecules with significant anti-Human Cytomegalovirus (HCMV) activity.[12][13] Similarly, azetidine-containing analogs of the antitumor agent TZT-1027 have shown excellent antiproliferative activities against various cancer cell lines.[14]

| Compound | Modification | Target/Cell Line | Activity (EC₅₀ / IC₅₀) |

| (S,S)-4a | Dipeptide with C-terminal tert-butylamide | HCMV | 10.9 µM |

| (R,S)-4a | Dipeptide with C-terminal tert-butylamide | HCMV | 14.2 µM |

| (S,S)-4c | Dipeptide with C-terminal iso-butylamide | HCMV | 13.9 µM |

| 1a | TZT-1027 Analog | A549 (lung cancer) | 2.2 nM |

| 1a | TZT-1027 Analog | HCT116 (colon cancer) | 2.1 nM |

Table 3: Bioactivity of selected azetidine-containing compounds.[12][14]

Mechanism of Action: Induction of the Unfolded Protein Response

Like its parent acid, (S)-Methyl azetidine-2-carboxylate can be recognized by prolyl-tRNA synthetase and misincorporated into nascent polypeptide chains in place of proline.[5] The altered geometry of the azetidine ring, compared to proline, can lead to improper protein folding.[1] This accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[1][2][15]

The UPR is mediated by three main ER-transmembrane sensors: PERK, ATF6, and IRE1α.

-

PERK Pathway : Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a general attenuation of protein translation but selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response.[2]

-

ATF6 Pathway : When ER stress is detected, ATF6 translocates to the Golgi apparatus where it is cleaved. The resulting active transcription factor moves to the nucleus to activate the expression of ER chaperones, such as BiP (Binding Immunoglobulin Protein).[2][15]

-

IRE1α Pathway : IRE1α splices the mRNA of X-Box Binding Protein 1 (XBP1). The spliced XBP1s is a potent transcription factor that also upregulates genes related to ER-associated degradation (ERAD) and protein folding.[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic acid

This protocol is adapted from a patented method involving the chiral resolution of a racemic intermediate followed by deprotection.[16]

Methodology:

-

Salt Formation: React racemic 1-benzyl-azetidine-2-carboxylic acid with D-alpha-phenylethylamine in a suitable solvent such as dehydrated ethanol. The reaction can be performed at temperatures ranging from room temperature to the solvent's reflux temperature for 0.5-4 hours.[16]

-

Crystallization and Isolation: Cool the reaction mixture to induce crystallization of the diastereomeric salt. Collect the solid by filtration.

-

Liberation of the Free Acid: Suspend the collected solid in water and adjust the pH to acidic (e.g., pH 2-3) with HCl to liberate the enantiomerically enriched (S)-1-benzyl-azetidine-2-carboxylic acid. Extract the product with an organic solvent.

-

Recrystallization: Purify the crude product by recrystallization from a solvent like ethanol or acetone to obtain pure (S)-1-benzyl-azetidine-2-carboxylic acid.[16]

-

Debenzylation: Dissolve the pure intermediate (e.g., 150g) and a catalyst like 10% palladium on carbon (e.g., 20g) in methanol (e.g., 1L) in an autoclave. Pressurize with hydrogen gas (e.g., 2 MPa) and react at 35°C for approximately 20 hours until TLC indicates complete consumption of the starting material.[16]

-

Final Product Isolation: Filter off the catalyst and concentrate the solvent under reduced pressure to yield the final product, (S)-Azetidine-2-carboxylic acid.

Protocol 2: Esterification and HCl Salt Formation

-

Esterification (Fischer): Suspend (S)-Azetidine-2-carboxylic acid in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂). Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Isolation: Remove the solvent under reduced pressure to yield the crude product as a hydrochloride salt.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.

Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of an N-protected (e.g., Fmoc) (S)-azetidine-2-carboxylic acid derivative into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).[12][17]

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-(S)-azetidine-2-carboxylic acid (e.g., 2-4 equivalents) with a coupling reagent like HBTU/HATU in the presence of a base such as diisopropylethylamine (DIEA) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.

-

Washing: After the coupling step, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[12]

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its unique four-membered ring structure provides a predictable method for inducing γ-turns in peptides, offering a distinct conformational alternative to the β-turns generated by proline. This capability allows for the fine-tuning of peptide and peptidomimetic structures to enhance biological activity, as demonstrated by its successful use in developing novel antiviral and antitumor agents. Furthermore, its ability to induce ER stress and the Unfolded Protein Response provides a clear mechanism of action that can be exploited or mitigated in therapeutic design. The detailed synthetic and peptide incorporation protocols provided herein serve as a practical resource for researchers aiming to leverage the unique properties of this proline analog in their scientific endeavors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid [mdpi.com]

- 3. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | C5H10ClNO2 | CID 13246224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 17. peptide.com [peptide.com]

Structural Elucidation of (S)-Methyl Azetidine-2-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (S)-Methyl azetidine-2-carboxylate hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. This document details the key analytical techniques and experimental protocols necessary to confirm the structure and purity of this compound, presenting data in a clear and accessible format for researchers.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of (S)-azetidine-2-carboxylic acid. As a chiral molecule, the stereochemistry at the C2 position is crucial for its application in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 151.59 g/mol | --INVALID-LINK-- |

| CAS Number | 69684-69-1 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General knowledge |

Synthesis and Purification

The primary route for the synthesis of this compound is the Fischer esterification of the parent amino acid, (S)-azetidine-2-carboxylic acid, in methanol with an acid catalyst. A particularly effective method involves the use of trimethylchlorosilane (TMSCl) in methanol, which generates anhydrous HCl in situ to catalyze the reaction and provide the hydrochloride salt directly.

Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of amino acid methyl ester hydrochlorides using TMSCl in methanol is as follows[1]:

-

Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane (TMSCl) dropwise with stirring. The in situ generation of HCl will catalyze the esterification.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to obtain pure this compound.

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy : Acquire the spectrum on a 400 MHz or higher field spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). Key signals to observe include the methyl ester singlet, and the multiplets corresponding to the protons on the azetidine ring.

-

¹³C NMR Spectroscopy : Acquire the spectrum using a proton-decoupled pulse sequence. Key signals include the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the azetidine ring.

| ¹H NMR Data (Predicted) | |

| Proton | Chemical Shift (ppm) |

| -OCH₃ | ~3.8 |

| H2 (methine) | ~4.5 |

| H3 (methylene) | ~2.5 - 2.8 |

| H4 (methylene) | ~3.9 - 4.2 |

| ¹³C NMR Data (Predicted) | |

| Carbon | Chemical Shift (ppm) |

| C=O | ~170 |

| -OCH₃ | ~53 |

| C2 | ~58 |

| C3 | ~25 |

| C4 | ~45 |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Analysis : Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.

| Mass Spectrometry Data | |

| Ion | m/z (calculated) |

| [C₅H₁₀NO₂]⁺ ([M+H]⁺) | 116.0706 |

Note: The observed m/z may vary slightly depending on the instrument calibration.

X-ray Crystallography

For unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

-

Crystallization : Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion using a solvent/anti-solvent system (e.g., methanol/diethyl ether).

-

Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.

| Crystallographic Data (Hypothetical) | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | V = XXX.X ų |

| Z | 4 |

| Calculated Density | X.XXX g/cm³ |

Note: The crystallographic data presented here is hypothetical and would need to be determined experimentally.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and rigorous analytical characterization. The experimental protocols and data presented in this guide provide a framework for researchers to confidently verify the identity, purity, and stereochemistry of this important synthetic intermediate. Adherence to these methodologies is crucial for ensuring the quality and reliability of this compound in drug discovery and development endeavors.

References

Spectroscopic Data and Experimental Protocols for (S)-Methyl azetidine-2-carboxylate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for (S)-Methyl azetidine-2-carboxylate hydrochloride. Due to the limited availability of directly measured spectra in public databases, this guide presents a combination of reported data for structurally related compounds and predicted values based on established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₅H₉NO₂·HCl[1][2][3] |

| Molecular Weight | 151.59 g/mol [1][2][3] |

| CAS Number | 69684-69-1[3] |

| Structure | |

|

|

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar chemical structures and functional groups reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~4.5 - 4.7 | Triplet | 1H | H2 | The methine proton at the chiral center, deshielded by the adjacent ester and protonated amine. |

| ~3.8 - 4.0 | Multiplet | 2H | H4 | Protons on the carbon adjacent to the nitrogen, deshielded by the heteroatom. |

| ~3.7 | Singlet | 3H | -OCH₃ | Methyl ester protons, typically a sharp singlet.[4] |

| ~2.5 - 2.8 | Multiplet | 2H | H3 | Methylene protons of the azetidine ring. |

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 - 175 | C=O | Carbonyl carbon of the methyl ester.[5] |

| ~60 - 65 | C2 | Carbon of the chiral center, attached to the ester and nitrogen. |

| ~52 - 55 | -OCH₃ | Carbon of the methyl ester.[5] |

| ~45 - 50 | C4 | Carbon adjacent to the nitrogen in the azetidine ring.[5][6] |

| ~25 - 30 | C3 | Methylene carbon of the azetidine ring.[6] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample Preparation: KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~2400 - 2800 | Broad, Strong | N-H stretch | Characteristic broad absorption for a secondary amine hydrochloride. |

| ~1740 - 1750 | Strong | C=O stretch | Ester carbonyl stretch.[7] |

| ~1580 - 1610 | Medium | N-H bend | Bending vibration of the secondary ammonium group. |

| ~1200 - 1250 | Strong | C-O stretch | Ester C-O stretching.[7] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization: Electrospray Ionization, ESI+)

| m/z | Ion | Notes |

| 116.07 | [M+H]⁺ (of free base) | The molecular ion of the free base (C₅H₉NO₂) is expected to be the base peak. The molecular weight of the free base is 115.13 g/mol .[8] |

| 88.08 | [M+H - CO]⁺ | Loss of carbon monoxide from the molecular ion. |

| 56.05 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Reference the spectrum to the residual HDO signal (δ ≈ 4.79 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum using an internal or external standard, or by the solvent signal if calibrated.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10] KBr is transparent in the IR region and is a common matrix for solid samples.[11]

-

Place the mixture into a pellet press die.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and ionic molecules like amino acid derivatives, minimizing fragmentation and preserving the molecular ion.[12]

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

For fragmentation analysis (MS/MS), select the parent ion (m/z 116.07 for the free base) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Methyl azetidine-2-carboxylate hydrochloride | 162698-26-2 [sigmaaldrich.com]

- 2. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | C5H10ClNO2 | CID 13246224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Solubility and Stability of (S)-Methyl azetidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-Methyl azetidine-2-carboxylate hydrochloride, a key building block in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, this guide combines information from commercially available data, established principles of pharmaceutical science, and data from structurally similar analogs to provide a robust framework for its handling, formulation, and analysis.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of (S)-azetidine-2-carboxylic acid. The presence of the hydrochloride salt significantly influences its physical and chemical properties, particularly its solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 151.59 g/mol | [1][2][3] |

| Appearance | White to pale yellow solid | [3] |

| Purity | ≥95-97% (typically by HPLC) | [3][4][5] |

| Storage Conditions | 2-8°C, inert atmosphere | [3][4] |

Solubility Profile

The hydrochloride salt form of (S)-Methyl azetidine-2-carboxylate is expected to be freely soluble in water and other polar protic solvents. The protonated azetidine nitrogen enhances its interaction with polar solvent molecules. Its solubility in organic solvents is likely to be lower, particularly in non-polar aprotic solvents.

While specific quantitative solubility data is not widely published, the following table provides an estimated solubility profile based on the general properties of amine hydrochlorides and related azetidine compounds.

| Solvent | Predicted Solubility | Rationale / Comments |

| Water | Highly Soluble | As a hydrochloride salt, it is expected to have high aqueous solubility. For comparison, L-Azetidine-2-carboxylic acid has a reported aqueous solubility of 5 g/100 mL.[6][7] |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent, though likely less effective than methanol. |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | While a polar aprotic solvent, some sources indicate that the parent compound, L-Azetidine-2-carboxylic acid, is insoluble in DMSO.[8][9] Fresh, anhydrous DMSO is recommended to avoid solubility issues with compounds that are sensitive to moisture.[8] |

| Acetonitrile | Slightly Soluble | Less polar than alcohols, expected to have lower solvating power for a salt. |

| Dichloromethane | Insoluble | Non-polar aprotic solvent. |

| Hexanes | Insoluble | Non-polar aprotic solvent. |

Experimental Protocol for Solubility Determination

A standard protocol to experimentally determine the solubility of this compound involves the shake-flask method.

dot

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in drug development. Potential degradation pathways include hydrolysis of the methyl ester and reactions involving the azetidine ring. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[10][11][12]

pH Stability

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to be pH-dependent, with the lowest rate likely occurring in the neutral to slightly acidic pH range.

-

Acidic conditions: Acid-catalyzed hydrolysis of the methyl ester can occur, yielding (S)-azetidine-2-carboxylic acid and methanol.

-

Basic conditions: Base-catalyzed hydrolysis (saponification) of the methyl ester will also lead to the formation of the carboxylate salt of (S)-azetidine-2-carboxylic acid.

Thermal Stability

The compound is expected to be relatively stable at recommended storage temperatures (2-8°C).[3][4] At elevated temperatures, degradation may be accelerated, potentially leading to the hydrolysis of the ester or other decomposition reactions.

Photostability

While there is no specific data on the photostability of this compound, it is good practice to protect it from light, as UV radiation can sometimes promote the degradation of organic molecules.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[13][14]

dot

Caption: General workflow for conducting forced degradation studies.

A typical stability-indicating method would involve High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is often suitable for separating polar compounds like this compound and its potential degradation products.

Potential Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic conditions is the cleavage of the methyl ester.

dot

Caption: Primary degradation pathway via ester hydrolysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the recommended technique for assessing the purity and stability of this compound.

-

Column: A reversed-phase column (e.g., C18) is generally a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. For compounds with basic amines, an acidic buffer can improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.

-

Purity Assessment: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can also be used to monitor for the presence of impurities or degradation products.

Conclusion

This compound is a valuable building block in medicinal chemistry, characterized by its predicted high solubility in aqueous solutions and its primary stability liability being the potential for ester hydrolysis. This guide provides a foundational understanding of its key physicochemical properties and outlines the standard experimental approaches for the definitive determination of its solubility and stability profiles. For any application in drug development, it is imperative that these properties are experimentally verified under the specific conditions of use.

References

- 1. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | C5H10ClNO2 | CID 13246224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl azetidine-2-carboxylate hydrochloride | 162698-26-2 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. (S)-(-)-2-Azetidinecarboxylic acid | 2133-34-8 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ajrconline.org [ajrconline.org]

The Azetidine Ring: A Technical Guide to its Fundamental Chemistry in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of ring strain, conformational rigidity, and metabolic stability has made it an increasingly popular component in the design of novel therapeutics. This technical guide provides an in-depth exploration of the fundamental chemistry of the azetidine ring, including its synthesis, reactivity, and conformational analysis. It further delves into its role as a versatile pharmacophore, supported by quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and chemical principles.

Core Chemical Principles of the Azetidine Ring

The chemical and physical properties of the azetidine ring are a direct consequence of its strained four-membered structure.

Ring Strain and Stability

The azetidine ring possesses a significant amount of ring strain, approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (27.7 kcal/mol) and the more stable, less reactive pyrrolidine (5.4 kcal/mol).[1][2] This moderate strain renders the azetidine ring more reactive than its five- and six-membered counterparts but significantly more stable and easier to handle than aziridines.[3][4] While generally stable under physiological conditions, the ring can undergo cleavage under strongly acidic or basic conditions or in the presence of potent nucleophiles.[5] N-acylation or N-sulfonylation can further activate the ring toward nucleophilic attack.

Conformational Analysis: The Puckered Ring

To alleviate some of the inherent torsional strain, the azetidine ring adopts a non-planar, puckered conformation.[2][6] This puckering is a dynamic process, and the specific conformation is influenced by the nature and stereochemistry of substituents on both the nitrogen and carbon atoms. The puckering can be described by a dihedral angle, which for the parent azetidine has been determined to be 37° by gas-phase electron diffraction.[2] The substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation, with bulkier substituents generally favoring the pseudo-equatorial position to minimize steric hindrance.[6][7] This conformational rigidity is a key attribute in drug design, as it can pre-organize pharmacophoric groups in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for a biological target.

Synthesis of Azetidine-Containing Scaffolds

A variety of synthetic strategies have been developed to construct the azetidine ring, each with its own advantages and substrate scope.

Intramolecular Cyclization

One of the most common approaches to azetidine synthesis is the intramolecular cyclization of a 1,3-difunctionalized propane derivative. This typically involves the nucleophilic attack of an amine onto a carbon bearing a good leaving group.

-

From γ-Amino Alcohols: Activation of the hydroxyl group of a γ-amino alcohol as a mesylate or tosylate, followed by treatment with a base, can induce intramolecular nucleophilic substitution to form the azetidine ring.[5]

-

Palladium-Catalyzed Intramolecular C-H Amination: This powerful method allows for the direct formation of a C-N bond by activating a C(sp³)-H bond. Picolinamide (PA) protected amines can undergo intramolecular amination at the γ-position to yield azetidines with high diastereoselectivity.[1][8][9]

Cycloaddition Reactions

[2+2] cycloaddition reactions provide a direct and atom-economical route to the azetidine core.

-

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is an efficient method for synthesizing functionalized azetidines.[10][11][12] Recent advances have enabled this reaction to proceed using visible light, broadening its applicability.[13]

Ring Contraction

Ring contraction of larger heterocyclic systems offers another pathway to the strained four-membered ring.

-

From 2-Pyrrolidinones: N-sulfonyl-2-pyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction to yield α-carbonylated N-sulfonylazetidines.[4][14]

Reduction of β-Lactams (Azetidin-2-ones)

The reduction of the carbonyl group of a β-lactam is a widely used method for the preparation of the corresponding azetidine. Reagents such as lithium aluminum hydride (LiAlH₄) or a mixture of LiAlH₄ and aluminum trichloride (AlCl₃) are effective for this transformation.[15][16]

Reactivity of the Azetidine Ring

The reactivity of the azetidine ring is dominated by its inherent ring strain, which provides a thermodynamic driving force for ring-opening reactions, and the nucleophilicity of the nitrogen atom.

Ring-Opening Reactions

Under appropriate conditions, the azetidine ring can be opened by various nucleophiles, providing access to functionalized acyclic amines.[5][17] The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the attacking nucleophile.

N-Functionalization

The secondary amine of an unsubstituted azetidine is a versatile handle for introducing a wide array of functional groups.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base is a standard method for N-alkylation.[3]

-

N-Acylation: Acyl chlorides or anhydrides readily react with the azetidine nitrogen to form amides.[1][3]

-

Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed N-arylation allows for the introduction of aryl and heteroaryl substituents.[1]

The Azetidine Ring as a Pharmacophore

The unique structural and physicochemical properties of the azetidine ring have led to its widespread use as a pharmacophore in drug discovery. Its incorporation into a molecule can lead to improvements in metabolic stability, aqueous solubility, and binding affinity.[18]

Azetidine as a Proline Bioisostere

Azetidine-2-carboxylic acid is a well-known non-proteinogenic amino acid that acts as a mimic of proline.[19] Its smaller ring size imposes different conformational constraints on peptide backbones, often favoring γ-turns over the β-turns typically induced by proline. This property is exploited in the design of peptidomimetics with altered secondary structures and biological activities.

Figure 1. Azetidine-2-carboxylic acid as a proline bioisostere.

Azetidine in Marketed and Investigational Drugs

Numerous drugs and clinical candidates incorporate the azetidine scaffold, highlighting its therapeutic relevance across various disease areas.

-

Azelnidipine: A calcium channel blocker used for the treatment of hypertension.[9]

-

Cobimetinib: A MEK1/2 inhibitor used in combination with a BRAF inhibitor for the treatment of melanoma.[8]

-

Ximelagatran: An oral anticoagulant (withdrawn from the market due to hepatotoxicity).[10]

Quantitative Biological Data